molecular formula C15H16BrClN2O3 B11052723 Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Katalognummer B11052723
Molekulargewicht: 387.65 g/mol
InChI-Schlüssel: RDRVTDOCRNBMMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and a tetrahydropyrimidine ring

Vorbereitungsmethoden

The synthesis of Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromomethyl Group: This is achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives in substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and acid catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydroxide (NaOH), and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. Overall, the compound’s effects are mediated through a combination of covalent modification and non-covalent interactions with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 6-(bromomethyl)-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C15H16BrClN2O3

Molekulargewicht

387.65 g/mol

IUPAC-Name

ethyl 4-(bromomethyl)-6-(4-chlorophenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H16BrClN2O3/c1-3-22-14(20)12-11(8-16)19(2)15(21)18-13(12)9-4-6-10(17)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,18,21)

InChI-Schlüssel

RDRVTDOCRNBMMU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Cl)C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.